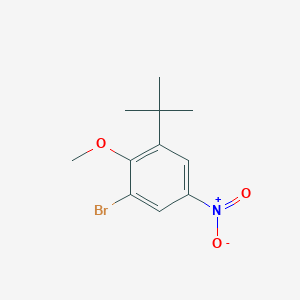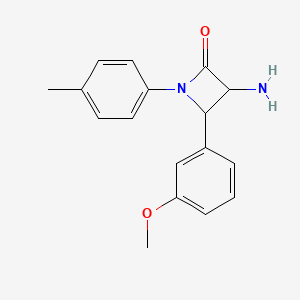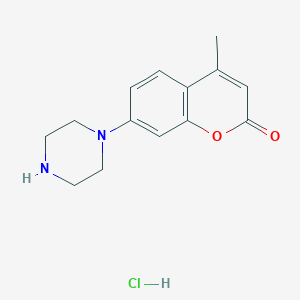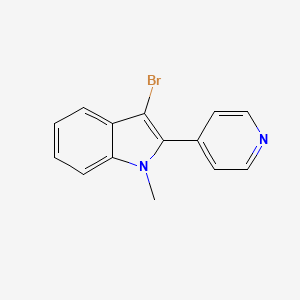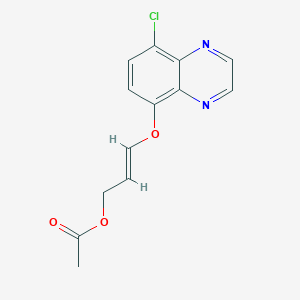
3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate is a chemical compound with the molecular formula C13H11ClN2O3 and a molecular weight of 278.69 g/mol . This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 8th position and an allyl acetate group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate typically involves the reaction of 8-chloroquinoxaline with allyl acetate in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the allyl acetate, facilitating the nucleophilic substitution reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoxaline compounds.
Substitution: The allyl acetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoxaline compounds with hydrogenated functional groups.
Substitution: Substituted quinoxaline derivatives with various functional groups replacing the allyl acetate group.
科学研究应用
3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in material science and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
8-Chloroquinoxaline: A precursor in the synthesis of 3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate, sharing the quinoxaline core structure.
Quinoxaline Derivatives: Compounds with similar quinoxaline ring structures but different substituents, such as 2,3-dimethylquinoxaline and 2,3-diphenylquinoxaline.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the allyl acetate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
属性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC 名称 |
[(E)-3-(8-chloroquinoxalin-5-yl)oxyprop-2-enyl] acetate |
InChI |
InChI=1S/C13H11ClN2O3/c1-9(17)18-7-2-8-19-11-4-3-10(14)12-13(11)16-6-5-15-12/h2-6,8H,7H2,1H3/b8-2+ |
InChI 键 |
XTCKNTKTYVHBDY-KRXBUXKQSA-N |
手性 SMILES |
CC(=O)OC/C=C/OC1=C2C(=C(C=C1)Cl)N=CC=N2 |
规范 SMILES |
CC(=O)OCC=COC1=C2C(=C(C=C1)Cl)N=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


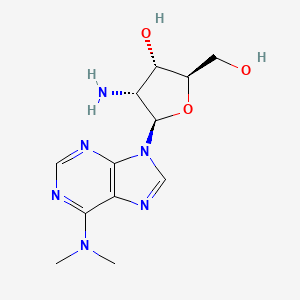
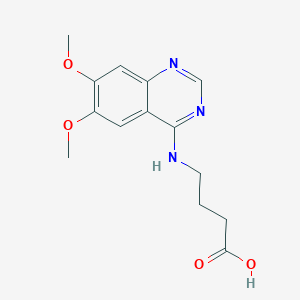
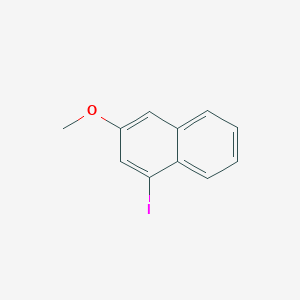
![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)

![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)

